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Alunite

Thermal Analysis Mineral Processing Materials Stability

Alunite (CAS 1302-91-6), chemically defined as KAl3(SO4)2(OH)6, is a naturally occurring hydrated potassium aluminum sulfate mineral and the potassium end-member of the alunite supergroup. It crystallizes in the rhombohedral system (space group R3m) and serves as a dual-source ore for both alumina (Al2O3) and potassium sulfate (K2SO4).

Molecular Formula Al3H6KO14S2
Molecular Weight 0
CAS No. 1302-91-6
Cat. No. B1170652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlunite
CAS1302-91-6
Molecular FormulaAl3H6KO14S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alunite (CAS 1302-91-6) Technical Baseline: Mineralogical Identity and Core Properties for Industrial Sourcing


Alunite (CAS 1302-91-6), chemically defined as KAl3(SO4)2(OH)6, is a naturally occurring hydrated potassium aluminum sulfate mineral and the potassium end-member of the alunite supergroup [1]. It crystallizes in the rhombohedral system (space group R3m) and serves as a dual-source ore for both alumina (Al2O3) and potassium sulfate (K2SO4) [2]. Unlike simple aluminum potassium sulfate (potash alum, KAl(SO4)2·12H2O), alunite possesses a stable layered hydroxide-sulfate framework that imparts distinct thermal decomposition behavior, including a well-defined dehydroxylation step at approximately 520°C and subsequent desulfation events [3].

Why Generic Substitution of Alunite (1302-91-6) with Analogs Fails in Thermal and Structural Applications


The alunite supergroup comprises a family of minerals with the general formula AB3(SO4)2(OH)6, where A = K, Na, NH4, H3O and B = Al, Fe [1]. Substitution of the A-site cation (e.g., Na for K in natroalunite) or B-site cation (e.g., Fe for Al in jarosite) yields compounds with superficially similar stoichiometry but markedly different thermal stability, decomposition pathways, and unit cell dimensions [2]. For instance, potassium alunite exhibits the highest decomposition temperature (490 °C) among common end-members, while natroalunite decomposes at 480 °C and ammonium alunite at 350 °C, rendering them unsuitable for processes requiring thermal resilience above 400 °C [3]. Furthermore, K-alunite undergoes desulfation in a single sharp step at 680 °C, whereas Na- and NH4-alunites exhibit multi-step desulfation, complicating industrial calcination and off-gas management [4]. These quantifiable differences preclude direct one-to-one substitution in applications ranging from high-temperature ceramic precursors to controlled sulfate-release systems.

Alunite (1302-91-6) Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific and Industrial Selection


Thermal Decomposition Onset: Alunite vs. Natroalunite and Ammonium Alunite

Synthetic potassium alunite (end-member) exhibits the highest thermal stability among alunite supergroup members, with a decomposition onset temperature of 490 °C. In direct head-to-head comparison, natroalunite decomposes at 480 °C, ammonium alunite at 350 °C, and oxonium alunite at 200 °C [1]. This ranking, established via thermogravimetric analysis under identical hydrothermal synthesis conditions, demonstrates that potassium alunite retains structural integrity approximately 10 °C higher than its sodium analog and 140 °C higher than the ammonium form [1].

Thermal Analysis Mineral Processing Materials Stability

Desulfation Pathway: Single-Step vs. Multi-Step Decomposition

Thermogravimetry coupled with mass spectrometry reveals that K-alunite undergoes desulfation (SO3 release) in a single, well-defined step at 680 °C. In contrast, Na-alunite and NH4-alunite exhibit desulfation across a series of four distinct steps spanning a broader temperature range [1]. This difference in decomposition pathway has direct implications for industrial processing: the single-step desulfation of K-alunite simplifies reactor design and off-gas scrubbing compared to the complex, multi-step sulfur release observed in sodium and ammonium analogs [1].

Thermogravimetry Off-gas Management Sulfate Decomposition

Adsorption Capacity for Lead(II): Unmodified Alunite vs. Magnetically Functionalized Alunite

While unmodified natural alunite exhibits inherent adsorption affinity for heavy metals via surface complexation and ion exchange [1], magnetically functionalized alunite (MagA) demonstrates a substantially enhanced Pb²⁺ adsorption capacity of 158.73 mg/g, as determined by Langmuir isotherm modeling at pH 5.0 [2]. In head-to-head batch experiments, MagA achieved >98% Pb²⁺ removal efficiency within 10 minutes, whereas unmodified alunite showed lower performance under identical conditions [2]. This functionalization also imparts magnetic recoverability, enabling 10 consecutive regeneration cycles with sustained >80% efficiency in dynamic flow mode [2].

Heavy Metal Remediation Adsorption Isotherms Water Treatment

Dehydration Onset Temperature: Mechanically Activated vs. Non-Activated Alunite

Mechanical activation in a planetary ball mill induces amorphization and structural disordering in alunite, which dramatically lowers the dehydration onset temperature. Non-activated alunite begins dehydration after 500 °C, whereas mechanically activated alunite starts dehydrating after only 100 °C [1]. This 400 °C reduction in activation temperature, confirmed by thermogravimetry and differential thermal analysis, enables low-temperature processing routes for alumina extraction that are inaccessible with untreated alunite [1].

Mechanochemistry Solid-State Reactivity Thermal Processing

Alunite (1302-91-6) Application Scenarios: Where Quantified Differentiation Drives Selection


High-Temperature Alumina and Potassium Sulfate Co-Production (>490 °C)

Procure potassium alunite over natroalunite or ammonium alunite for calcination-based processes requiring thermal stability above 480 °C. The 490 °C decomposition onset of K-alunite [1], combined with its single-step desulfation at 680 °C [2], ensures predictable alumina yield and simplified off-gas sulfur recovery. This is particularly critical in regions where alunite ores contain mixed alkali cations; beneficiation to enrich the potassium end-member directly improves process efficiency and reduces unwanted side reactions [1].

Low-Temperature Mechanochemical Activation for Energy-Efficient Alumina Precursors

Utilize mechanically activated alunite for solid-state synthesis of alumina-based ceramics or catalysts where calcination temperatures must remain below 500 °C. The 400 °C reduction in dehydration onset (from 500 °C to 100 °C) [3] enables the use of alunite as a reactive precursor in low-temperature processes, reducing overall energy consumption and opening pathways to metastable phases not accessible with non-activated ore [3].

High-Capacity Lead Remediation Using Functionalized Alunite Adsorbents

Deploy magnetically functionalized alunite (MagA) for industrial wastewater treatment requiring rapid, high-capacity Pb²⁺ removal. With a Langmuir adsorption capacity of 158.73 mg/g and >98% removal within 10 minutes [4], MagA outperforms unmodified alunite and competes favorably with synthetic adsorbents. Its magnetic recoverability and sustained performance over 10 cycles [4] make it a cost-effective choice for continuous-flow remediation systems.

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